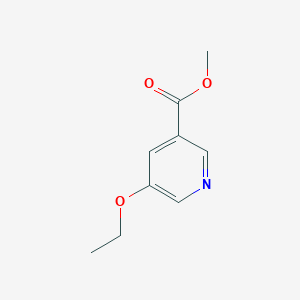

Methyl 5-ethoxynicotinate

Description

General Context of Pyridine (B92270) Carboxylates in Chemical Science

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. wikipedia.org This group includes three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These compounds are fundamental building blocks in chemical science, frequently found in bioactive molecules, functional materials, and as ligands in coordination chemistry. chemistryviews.org

The versatility of pyridine carboxylates allows them to serve as precursors in a variety of chemical transformations. For instance, they are utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net Research has demonstrated their application as catalysts, sometimes in conjunction with metal salts, to facilitate reactions such as the multi-component synthesis of heterocyclic scaffolds like pyrazolo[3,4-b]quinolinones. rsc.orgrsc.org The development of new methods for the selective functionalization of pyridines, such as carboxylation using carbon dioxide, is an active area of research aimed at creating valuable derivatives for drug discovery. chemistryviews.org

Significance of Nicotinate (B505614) Ester Derivatives in Advanced Research

Nicotinate esters, which are derivatives of nicotinic acid (also known as niacin), hold particular importance in advanced research. researchgate.netresearchgate.net These compounds are created through the esterification of nicotinic acid and serve as crucial intermediates in organic synthesis. researchgate.net Their structural motif is a key component in the development of novel therapeutic agents. researchgate.netresearchgate.net

In medicinal chemistry, nicotinate ester derivatives have been investigated for a range of biological activities. Studies have explored their potential as analgesic and anti-inflammatory agents. researchgate.net Furthermore, they are used as foundational structures for creating inhibitors of specific enzymes, such as human aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy. nih.govnih.gov The strategic synthesis of various nicotinate derivatives allows researchers to explore structure-activity relationships and develop compounds with tailored biological functions. researchgate.net

Scope and Research Focus of Methyl 5-Ethoxynicotinate Studies

This compound is a specific derivative within the broader class of nicotinate esters. Its chemical structure features a methyl ester at the 3-position and an ethoxy group at the 5-position of the pyridine ring. The primary focus of research involving this compound is its application as a chemical intermediate or building block for the synthesis of more complex molecules. Given the established utility of nicotinate esters in constructing biologically active compounds, this compound serves as a valuable precursor in synthetic chemistry pathways.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 874285-06-0 chemscene.com |

| Molecular Formula | C₉H₁₁NO₃ chemscene.com |

| Molecular Weight | 181.19 g/mol chemscene.com |

| Common Name | This compound chemscene.com |

| Systematic Name | 3-Pyridinecarboxylic acid, 5-ethoxy-, methyl ester chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-4-7(5-10-6-8)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVZFFKKDPAURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Methyl 5 Ethoxynicotinate

Esterification Reactions of 5-Ethoxynicotinic Acid

The conversion of 5-ethoxynicotinic acid to its methyl ester is a cornerstone of its synthesis. This transformation is typically accomplished through well-established esterification protocols, which can be broadly categorized by the method of carboxylic acid activation and the subsequent reaction with methanol (B129727).

Acid Activation Protocols (e.g., Thionyl Chloride Mediated)

A highly effective method for the synthesis of methyl 5-ethoxynicotinate involves the activation of the carboxylic acid group of 5-ethoxynicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acyl chloride intermediate, 5-ethoxynicotinoyl chloride. justia.comorgsyn.org This intermediate readily reacts with methanol to yield the desired ester. chemguide.co.uk The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a superior leaving group, facilitating nucleophilic attack by the chloride ion. orgsyn.org The in situ formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drives the reaction to completion. justia.com

A typical experimental procedure involves treating 5-ethoxynicotinic acid with an excess of thionyl chloride, often in an inert solvent or neat. After the formation of the acyl chloride is complete, the excess thionyl chloride is removed, typically by distillation or evaporation under reduced pressure. orgsyn.org The subsequent addition of anhydrous methanol, often at reduced temperatures to control the exothermic reaction, leads to the formation of this compound. chemguide.co.uk

Table 1: Hypothetical Reaction Parameters for Thionyl Chloride Mediated Esterification

| Parameter | Value |

| Starting Material | 5-Ethoxynicotinic Acid |

| Reagents | Thionyl Chloride, Anhydrous Methanol |

| Solvent | (Optional) Toluene (B28343), Dichloromethane |

| Reaction Temperature (Acyl Chloride Formation) | Reflux |

| Reaction Temperature (Esterification) | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Post-treatment | Neutralization, Extraction |

| Estimated Yield | >90% |

Methanolysis and Ester Formation Techniques

Direct esterification of 5-ethoxynicotinic acid with methanol, a process known as Fischer esterification, presents an alternative and more atom-economical route. masterorganicchemistry.comlibretexts.org This acid-catalyzed equilibrium reaction typically employs a large excess of methanol, which serves as both the reactant and the solvent, to drive the reaction towards the formation of the ester. libretexts.orgvaia.com Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). imperial.ac.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. organic-chemistry.org The subsequent elimination of a water molecule yields the ester. organic-chemistry.org To further shift the equilibrium, the removal of water as it is formed, for instance by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, can be employed. masterorganicchemistry.com

Table 2: Representative Conditions for Fischer Esterification

| Parameter | Value |

| Starting Material | 5-Ethoxynicotinic Acid |

| Reagents | Anhydrous Methanol (in excess), Acid Catalyst (e.g., H₂SO₄) |

| Reaction Temperature | Reflux |

| Reaction Time | 4-24 hours |

| Post-treatment | Neutralization, Extraction, Distillation |

| Reported Yields for Analogous Reactions | 60-95% |

Analogous Synthetic Routes from Pyridine (B92270) Derivatives

The synthesis of this compound can also be envisioned through pathways starting from other appropriately substituted pyridine precursors. For instance, a process analogous to the synthesis of other nicotinic acid esters could be adapted. A patented method describes the esterification of pyridine carboxylic acids using a catalytic amount of a strong acid salt of a pyridine carboxylic acid ester, which can be recycled, offering a more sustainable approach. google.com Another relevant precursor could be 3,5-disubstituted pyridines. For example, the synthesis of 3,5-disubstituted pyridines has been reported as a route to various functionalized pyridine compounds. masterorganicchemistry.com While not a direct synthesis of the target molecule, these methods highlight the versatility of pyridine chemistry in accessing a range of derivatives.

Alternative Synthetic Pathways

Beyond the direct esterification of 5-ethoxynicotinic acid, alternative synthetic strategies offer different approaches to the construction of this compound, often involving the formation of the ester functionality at a different stage of the synthesis.

Functional Group Interconversion Strategies

A powerful alternative approach involves the palladium-catalyzed carbonylation of a suitable halo-pyridine precursor. For instance, 3-bromo-5-ethoxypyridine (B63768) could undergo a methoxycarbonylation reaction. This type of reaction typically employs a palladium catalyst, carbon monoxide (or a CO surrogate), and methanol to directly install the methoxycarbonyl group onto the pyridine ring. This strategy is advantageous as it allows for the late-stage introduction of the ester group. The development of robust catalyst systems has made such transformations increasingly viable for a wide range of substrates. nih.gov

Another functional group interconversion strategy could involve the remodeling of other heterocyclic skeletons to form the desired substituted pyridine ring. nih.gov Such methods, while potentially more complex, can provide access to a diverse range of functionalized pyridines from readily available starting materials.

Table 3: Plausible Parameters for Palladium-Catalyzed Methoxycarbonylation

| Parameter | Value |

| Starting Material | 3-Bromo-5-ethoxypyridine |

| Reagents | Carbon Monoxide, Methanol, Base (e.g., Triethylamine) |

| Catalyst | Palladium(II) acetate |

| Ligand | (e.g., Xantphos) |

| Solvent | (e.g., Toluene, DMF) |

| Reaction Temperature | 80-120 °C |

| Pressure | 1-10 atm CO |

| Estimated Yield | Moderate to High |

Potential for Novel Synthetic Route Development

The field of organic synthesis is continually evolving, with the development of novel catalytic systems offering new possibilities for the synthesis of molecules like this compound. Recent advancements in pyridine synthesis include the use of photocatalysis and electrocatalysis, which can offer milder reaction conditions and unique selectivities. acs.org For example, a visible-light-mediated approach could potentially be developed for the functionalization of a pyridine core.

Furthermore, multicomponent reactions, such as the Hantzsch pyridine synthesis and its modern variations, provide a convergent and atom-economical approach to constructing highly substituted pyridines. organic-chemistry.orgub.edu While a direct application to this compound might require a multi-step sequence, these strategies offer significant potential for the development of novel and efficient synthetic routes. The exploration of new catalytic systems, including heterogeneous catalysts for easier separation and recycling, also represents a promising avenue for future research in the synthesis of this and related pyridine derivatives. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and economically viable production processes. This involves a shift from traditional synthetic routes, which often rely on hazardous reagents and solvents, towards more environmentally benign alternatives. Key areas of focus include the use of green solvents, innovative catalytic approaches, and the implementation of strategies to minimize waste and enhance process efficiency.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of nicotinic acid esters have often employed polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are now recognized for their toxicity and environmental persistence. researchgate.net Research into greener alternatives has identified several promising candidates that could be applied to the synthesis of this compound.

One such alternative is Cyrene™ (dihydrolevoglucosenone) , a bio-based solvent derived from cellulose. researchgate.net It has emerged as a viable substitute for conventional polar aprotic solvents in various reactions, including nucleophilic aromatic substitutions on nicotinic esters. researchgate.net Studies on related nicotinic esters have shown that Cyrene™ can facilitate reactions with short reaction times, and its high water solubility simplifies product purification through precipitation. researchgate.net Another class of green solvents includes alcohols like tert-amyl alcohol , which has been successfully used as a medium for the enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov Its lower toxicity and biodegradability compared to traditional solvents make it an attractive option.

The table below compares the properties of some conventional and green solvents relevant to the synthesis of nicotinic acid esters.

| Solvent | Type | Key Properties | Potential Application in this compound Synthesis |

| Dimethylformamide (DMF) | Conventional Polar Aprotic | High boiling point, good solubility for polar compounds | Traditional solvent for nucleophilic substitution |

| Cyrene™ | Green, Bio-based | Biodegradable, high water solubility, derived from cellulose | Alternative to DMF for nucleophilic substitution to introduce the ethoxy group |

| tert-Amyl Alcohol | Green Alcohol | Lower toxicity, environmentally friendly | Solvent for enzymatic esterification or amidation reactions |

| Water | Green, Universal | Non-toxic, non-flammable, abundant | Potential for aqueous-phase catalysis, though solubility of starting materials may be a challenge |

| Supercritical CO2 | Green Fluid | Non-toxic, easily removable, tunable properties | Potential for extraction and as a reaction medium in biphasic systems |

Catalysis plays a pivotal role in developing greener synthetic routes by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the esterification of 5-ethoxynicotinic acid to form this compound, both enzymatic and supported catalysts offer significant advantages over traditional acid catalysts like sulfuric acid.

Enzyme Catalysis: Lipases are a class of enzymes that can effectively catalyze esterification reactions. Novozym® 435 , an immobilized lipase (B570770) from Candida antarctica, has demonstrated high efficacy in the synthesis of nicotinamide derivatives from methyl nicotinate. nih.gov This enzymatic approach offers several benefits, including high selectivity, mild reaction conditions (typically lower temperatures), and the potential for catalyst reuse, which contributes to waste reduction. nih.govrsc.org The application of such enzymatic systems to the direct esterification of 5-ethoxynicotinic acid with methanol presents a promising green synthetic route.

Supported Catalysts: The use of solid, heterogeneous catalysts simplifies product purification and catalyst recovery. For the esterification of carboxylic acids, various supported catalysts have been developed. For instance, molybdenum trioxide supported on silica (B1680970) (MoO₃/SiO₂) has been investigated as a bifunctional catalyst for the synthesis of methyl nicotinate. researchgate.net Amorphous silica-zirconia (SiO₂-ZrO₂) has also shown high activity in the esterification of free fatty acids. google.com These solid acid catalysts can be easily separated from the reaction mixture by filtration, eliminating the need for aqueous workups and reducing waste generation.

The following table summarizes different catalytic approaches that could be applied to the synthesis of this compound.

| Catalyst Type | Example | Advantages | Potential Application |

| Homogeneous Acid | Sulfuric Acid | Low cost | Traditional esterification of 5-ethoxynicotinic acid |

| Enzyme (Lipase) | Novozym® 435 | High selectivity, mild conditions, reusable | Enzymatic esterification of 5-ethoxynicotinic acid with methanol |

| Supported Solid Acid | MoO₃/SiO₂ | Heterogeneous, easily separable, reusable | Catalyzing the esterification of 5-ethoxynicotinic acid |

| Supported Solid Acid | SiO₂-ZrO₂ | High activity for esterification, reusable | Alternative solid acid catalyst for the synthesis |

Waste minimization and process efficiency are central tenets of green chemistry. In the context of this compound synthesis, this can be achieved through several strategies. The use of highly efficient catalytic systems, as discussed above, reduces the formation of byproducts and unreacted starting materials. rsc.org Designing processes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, is another key consideration.

Purification and Isolation Techniques (General Academic Protocols)

Following the synthesis, the purification and isolation of this compound are essential to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

Recrystallization: This is a common technique for purifying solid compounds. The crude this compound would be dissolved in a suitable hot solvent in which it is soluble at high temperatures but sparingly soluble at low temperatures. Upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and may include alcohols like ethanol (B145695) or isopropanol, or hydrocarbon solvents like hexane (B92381), often in a mixed solvent system to achieve the desired solubility profile.

Column Chromatography: For the separation of complex mixtures or to achieve very high purity, column chromatography is often employed. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An appropriate solvent system (eluent) is used to move the components down the column at different rates based on their polarity. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used as the eluent. The fractions containing the pure product are collected and the solvent is evaporated.

Liquid-Liquid Extraction: This technique is useful for separating the product from impurities with different solubility properties in two immiscible liquid phases, often an aqueous phase and an organic phase. For instance, if the reaction mixture contains acidic or basic impurities, they can be removed by washing the organic solution of the product with an aqueous solution of a base or an acid, respectively.

The purity of the isolated this compound is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. The structural identity is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Ethoxynicotinate

Reactions Involving the Ester Functionality

The methyl ester group at the C3 position of the pyridine (B92270) ring is a key site for chemical modification, readily undergoing reactions typical of carboxylic acid derivatives. latech.edusketchy.comlibretexts.org

Ester Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 5-ethoxynicotinic acid, can be achieved through either acid- or base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. youtube.com A proton transfer and elimination of methanol (B129727) regenerates the acid catalyst and yields the carboxylic acid product. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. youtube.com For the closely related compound methyl nicotinate (B505614), hydrolysis readily forms nicotinic acid and methanol. nih.govdrugbank.com

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). youtube.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the highly stable carboxylate salt (e.g., sodium 5-ethoxynicotinate). An acidic workup is required in a separate step to protonate the carboxylate and isolate the neutral carboxylic acid. youtube.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol, in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. masterorganicchemistry.com The alcohol reactant then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is an equilibrium process, and to ensure high conversion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For instance, reacting Methyl 5-ethoxynicotinate with a large excess of propanol (B110389) under acidic conditions would yield propyl 5-ethoxynicotinate.

Base-Catalyzed Transesterification: This pathway is initiated by the deprotonation of the reactant alcohol by a strong base to form a potent nucleophile, the alkoxide ion. masterorganicchemistry.com The alkoxide then attacks the ester's carbonyl carbon. This method is also an equilibrium process. The use of sodium hydroxide as a catalyst in the transesterification of various vegetable oils with ethanol (B145695) is a well-established industrial process. mdpi.comyoutube.comyoutube.com

The ester functionality can be reduced to a primary alcohol, (5-ethoxypyridin-3-yl)methanol.

Bouveault-Blanc Reduction: This classical method uses metallic sodium as the reducing agent and an alcohol, typically absolute ethanol, as the proton source. alfa-chemistry.comwikipedia.orgslideshare.net It is a powerful method for reducing esters to primary alcohols and offers a cost-effective alternative to hydride reductions, particularly on an industrial scale. slideshare.netorganic-chemistry.org The mechanism involves single electron transfer from sodium to the ester's carbonyl group, eventually leading to the primary alcohol after protonation steps. youtube.com While effective, the reaction requires vigorous, anhydrous conditions due to the high reactivity of sodium with water. wikipedia.org

Complex Metal Hydride Reductions: More commonly in a laboratory setting, esters are reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). adichemistry.comyoutube.com LiAlH₄ is a strong, nucleophilic reducing agent that readily reduces esters and carboxylic acids to primary alcohols. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.combyjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. masterorganicchemistry.com A subsequent aqueous workup is necessary to neutralize the reaction and protonate the resulting alkoxide. adichemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be used for the reduction of more reactive 3,5-disubstituted pyridines to dihydropyridines. rsc.org

Reactions of the Ethoxy Substituent

The ethoxy group at the C5 position is an ether linkage, which is generally stable but can be cleaved under specific, harsh conditions.

The C-O bond of the ethoxy group can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgkhanacademy.orglibretexts.org This reaction typically proceeds via an Sₙ2 mechanism for primary and secondary alkyl ethers. libretexts.orglibretexts.org The reaction begins with the protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (ethanol). libretexts.orgyoutube.com The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the ethyl group's carbon atom, displacing ethanol and forming an ethyl halide. The other product is the phenol (B47542) derivative, 5-hydroxynicotinic acid methyl ester. The nucleophile attacks the alkyl carbon rather than the aromatic ring carbon. libretexts.org

Direct chemical modification of the ethoxy group without its cleavage is less common. One potential transformation is O-dealkylation, which can be achieved through certain biochemical or specific chemical methods. For example, cytochrome P450 enzymes can catalyze O-dealkylation via a hydrogen atom abstraction/oxygen rebound mechanism, forming a hemiacetal intermediate that decomposes to the corresponding phenol and acetaldehyde. washington.eduresearchgate.net While primarily a metabolic pathway, similar transformations can be sought through chemical means, though they are not standard procedures. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. Its reactivity is significantly influenced by the nature and position of its substituents. In this compound, the ring is substituted with an electron-withdrawing methyl ester group (-CO₂Me) at C3 and an electron-donating ethoxy group (-OEt) at C5.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. Any EAS reaction would be expected to occur at the C2, C4, or C6 positions, which are relatively more electron-rich than the C3 and C5 positions. However, the presence of the deactivating ester group at C3 further disfavors electrophilic attack.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). youtube.comyoutube.com The presence of strong electron-withdrawing groups activates the ring towards such attacks. mdpi.comlibretexts.org In the case of this compound, the combined electronic effects of the substituents and the ring nitrogen would need to be considered for predicting the outcome of nucleophilic substitution reactions. Studies on 3,5-disubstituted pyridines show a wide range of possible synthetic transformations. acs.orgnih.gov Halogenation at the 3-position of substituted pyridines has been achieved through the formation of Zincke imine intermediates, a method that can override the typical directing effects of substituents. nih.govchemrxiv.org

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (SₑAr) on pyridine is inherently challenging due to the electron-deficient nature of the ring, caused by the electronegative nitrogen atom. This low reactivity is further compounded by the tendency of the nitrogen to be protonated or to coordinate with Lewis acids under typical SₑAr conditions, which further deactivates the ring.

In this compound, the substituents play a crucial role in modulating this reactivity.

Ethoxy Group (-OEt): As an activating group, the C5-ethoxy substituent donates electron density to the ring via a +R (resonance) effect. It directs incoming electrophiles to the ortho and para positions relative to itself, which are C4 and C6 (the C2 position is also ortho but substitution there is often sterically hindered and electronically influenced by the ring nitrogen).

Methyl Ester Group (-COOCH₃): As a deactivating group, the C3-methyl ester withdraws electron density from the ring through a -R effect. It directs incoming electrophiles to the meta position, which are C5 and C1 (the nitrogen atom).

The general mechanism proceeds via a two-step process:

Attack on the Electrophile: The π-system of the substituted pyridine ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate is the rate-determining factor.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems (e.g., Halogenated Analogues)

Nucleophilic Aromatic Substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, and pyridines are particularly susceptible, especially when a good leaving group is present. The reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate.

For a halogenated analogue of this compound, such as Methyl 2-chloro-5-ethoxynicotinate, the pyridine ring is highly activated for SₙAr.

The ring nitrogen and the electron-withdrawing methyl ester group at C3 both decrease the electron density of the ring, making it more electrophilic.

Nucleophilic attack is favored at the C2 and C4 positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

A halogen (e.g., Cl, Br) at the C2 or C6 position serves as an excellent leaving group.

The mechanism for SₙAr on a 2-halo-5-ethoxynicotinate proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (e.g., C2), forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the halide ion, yielding the substituted product.

The presence of the C3-ester group further stabilizes the Meisenheimer intermediate through resonance, thereby accelerating the reaction.

Directing Group Effects of Substituents on Pyridine Functionalization

The directing effects of the ethoxy and methyl ester groups on this compound are paramount in determining the outcome of functionalization reactions.

For Electrophilic Attack: The C5-ethoxy group is the dominant activating director, favoring substitution at C4 and C6. The C3-ester group deactivates the ring but its influence on regioselectivity is secondary to the powerful activating effect of the ethoxy group.

For Nucleophilic Attack: In halogenated analogues, the inherent properties of the pyridine ring direct nucleophiles to the C2 and C6 positions. The C3-ester group enhances the rate of these reactions by stabilizing the anionic intermediate but does not change the preferred positions of attack.

For Organometallic/Deprotonation Reactions: The acidity of the ring protons is also influenced. The C4 and C6 protons are the most acidic due to the inductive and resonance effects of the adjacent nitrogen and the electron-withdrawing ester group, making them susceptible to deprotonation by strong bases, which can be a key step in certain C-H functionalization pathways.

Advanced Reaction Studies

Modern synthetic methods offer novel pathways for the transformation of aromatic esters, moving beyond classical substitution reactions.

Decarbonylative C–H Arylation Reactions of Aromatic Esters

Decarbonylative cross-coupling reactions represent a powerful strategy where the ester's carbonyl group is removed, and the aromatic moiety is coupled with another partner. elsevierpure.com These reactions are typically catalyzed by transition metals like palladium or nickel. acs.orgnih.gov

The general mechanism for a decarbonylative C-H arylation involving an aromatic ester is hypothesized to be:

Oxidative Addition: The C(acyl)-O bond of the ester undergoes oxidative addition to a low-valent metal center (e.g., Ni(0) or Pd(0)). acs.orgresearchgate.net

Decarbonylation: The resulting acyl-metal complex extrudes a molecule of carbon monoxide (CO) to form an aryl-metal species.

C-H Activation/Coupling: This aryl-metal intermediate then reacts with another aromatic C-H bond (the coupling partner) through a process like concerted metalation-deprotonation.

Reductive Elimination: The final step is the reductive elimination of the coupled biaryl product, regenerating the active metal catalyst. chemrevlett.com

For this compound, its transformation into a phenyl ester derivative would make it a potential substrate for such a reaction. The reaction would replace the entire ester functionality with an aryl group, offering a novel route to functionalized bi-heteroaryl compounds.

Ester Dance Rearrangements

The "ester dance" is a recently described, transition-metal-catalyzed translocation of an ester group from one carbon to an adjacent one on an aromatic ring. nih.govchemrxiv.org This rearrangement allows access to regioisomers that might be difficult to synthesize directly, often leading to the thermodynamically more stable product. acs.orgnih.gov

The proposed mechanism for this palladium-catalyzed reaction involves several steps: acs.orgnih.gov

Oxidative addition of the C(acyl)–O bond of the ester to the palladium catalyst.

A sequence involving ortho-deprotonation and decarbonylation.

Subsequent protonation, carbonylation, and reductive elimination to furnish the rearranged ester.

For this compound, an ester dance reaction could theoretically induce a migration of the ester group from the C3 to the C2 or C4 positions. However, the viability and direction of such a rearrangement would depend on the relative thermodynamic stabilities of the starting material and potential isomeric products, as well as the specific catalytic conditions employed.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of intermediates and the energy barriers of transition states.

In electrophilic aromatic substitution , the initial attack of the electrophile is the slow, rate-determining step because it involves the disruption of the stable aromatic system to form a high-energy arenium ion. The activation energy for this step is high, reflecting the inherent low reactivity of the pyridine ring.

In nucleophilic aromatic substitution , the rate is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the ring. Kinetic studies on related substituted pyridines show that the reaction proceeds via an SₙAr mechanism where the initial addition of the nucleophile is the rate-determining step. scispace.comresearchgate.net The presence of electron-withdrawing groups, like the nitro or cyano groups in the examples below, significantly increases the reaction rate by stabilizing the anionic Meisenheimer intermediate. scispace.comrsc.org

The following table presents kinetic data for the SₙAr reactions of various substituted chlorobenzenes with pyridines, illustrating the electronic effects on reaction rates.

Data derived from kinetic studies on 4-X-substituted-2,6-dinitrochlorobenzenes with Y-substituted pyridines, illustrating trends in reactivity. scispace.com The rate constant increases in the order of substrate substituent X = 4-NO₂ > 4-CN > 4-CF₃ and pyridine substituent Y = 4-CH₃ > 3-CH₃ > H > 3-OCH₃. scispace.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy maps the environments of the hydrogen atoms (protons) in a molecule. The spectrum of methyl 5-ethoxynicotinate is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxy and methyl ester groups. Each signal's chemical shift (δ), splitting pattern (multiplicity), and integration value are critical for assignment.

The protons of the ethoxy group exhibit characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This is due to spin-spin coupling, where the methylene protons are split by the three adjacent methyl protons, and vice versa. The methyl ester group appears as a sharp singlet, as its protons have no adjacent, non-equivalent protons to couple with. The three protons on the pyridine ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the two substituent groups.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.8-9.0 | Doublet | 1H | H-2 (Pyridine ring) |

| ~8.4-8.6 | Doublet | 1H | H-6 (Pyridine ring) |

| ~7.5-7.7 | Multiplet | 1H | H-4 (Pyridine ring) |

| ~4.1-4.3 | Quartet | 2H | -OCH₂ CH₃ (Ethoxy) |

| ~3.9-4.0 | Singlet | 3H | -COOCH₃ (Methyl Ester) |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and indicates their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. This allows for a complete mapping of the carbon skeleton.

The spectrum is expected to show a signal for the carbonyl carbon of the ester group in the downfield region (~165-175 ppm). The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbon atom bonded to the oxygen (C-5) appearing at a lower field than the others due to the oxygen's deshielding effect. The carbons of the ethoxy and methyl ester groups will appear in the upfield (aliphatic) region of the spectrum. libretexts.orgdocbrown.info

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165-167 | C =O (Ester) |

| ~155-158 | C -5 (Pyridyl, attached to -OEt) |

| ~148-152 | C -2 or C -6 (Pyridyl) |

| ~140-145 | C -6 or C -2 (Pyridyl) |

| ~125-130 | C -3 (Pyridyl, attached to ester) |

| ~115-120 | C -4 (Pyridyl) |

| ~64-66 | -OCH₂ CH₃ (Ethoxy) |

| ~52-54 | -COOCH₃ (Methyl Ester) |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different atoms are connected within the molecular structure, confirming assignments made from 1D spectra. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also reveal the coupling network between the protons on the pyridine ring (H-2, H-4, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~3.9-4.0 ppm would show a correlation to the carbon signal at ~52-54 ppm, confirming the methyl ester assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). columbia.educolumbia.edu This is exceptionally powerful for identifying quaternary carbons (those with no attached protons) and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the methyl ester protons (-COOCH₃) to the carbonyl carbon (C=O).

Correlations from the ethoxy methylene protons (-OCH₂CH₃) to the C-5 of the pyridine ring.

Correlations from the ring protons (H-2, H-4, H-6) to neighboring ring carbons and the carbonyl carbon, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational energy levels of molecules. They are used to identify the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. The resulting spectrum is a unique molecular fingerprint that reveals the presence of specific functional groups.

For this compound, the key expected absorption bands would be:

A strong, sharp absorption band for the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹.

Several bands corresponding to the C-O stretches of the ester and ether linkages in the 1100-1300 cm⁻¹ region.

Absorptions from C=C and C=N stretching vibrations within the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

C-H stretching bands from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl/methylene groups (just below 3000 cm⁻¹).

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2980-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1730 | C=O Stretch | Ester |

| ~1600, ~1470 | C=C, C=N Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester/Aryl Ether |

Note: Predicted values are based on standard FTIR correlation charts.

Raman Spectroscopy and Advanced Techniques (e.g., Surface-Enhanced Raman Scattering for Low-Concentration Analysis)

Raman spectroscopy is a complementary technique to FTIR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FTIR is sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. Key Raman signals for this compound would include strong bands for the pyridine ring vibrations.

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can dramatically increase the intensity of a Raman signal, sometimes by many orders of magnitude. This enhancement occurs when the analyte is adsorbed onto a nanostructured metallic surface, typically silver or gold. Because this compound contains a pyridine ring, which is known to interact strongly with such surfaces, it is an excellent candidate for SERS analysis. This technique would be particularly valuable for detecting and identifying the compound at very low concentrations, where conventional Raman spectroscopy would not be sensitive enough. The SERS spectrum would likely be dominated by the vibrational modes of the pyridine ring, providing a highly specific fingerprint for detection.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by observing transitions between different electronic energy levels. elte.hu For this compound, these techniques provide insight into its conjugated π-system and the influence of its substituent groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. libretexts.org In organic molecules, the most common transitions involve the excitation of non-bonding (n) or pi (π) electrons into antibonding pi (π*) orbitals. shu.ac.uk

The structure of this compound contains a pyridine ring, which is an aromatic system, and a carbonyl group from the methyl ester. These constitute the principal chromophores—the parts of the molecule that absorb light. tanta.edu.eg The electronic spectrum is therefore expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons within the aromatic π-system of the pyridine ring and the C=O double bond. libretexts.org The presence of the ethoxy group and the methyl ester group, which act as auxochromes, can modify the absorption wavelength and intensity compared to unsubstituted pyridine.

n → π Transitions:* These are typically lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group to a π* antibonding orbital. elte.huyoutube.com These transitions are characteristically weak. shu.ac.uk

The solvent environment can influence the absorption maxima. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Originating Orbital | Destination Orbital | Relative Energy | Expected Intensity |

| π → π | π (Pyridine Ring, C=O) | π (Pyridine Ring, C=O) | High | High (ε > 1,000) |

| n → π | n (N of Pyridine, O of C=O) | π (Pyridine Ring, C=O) | Low | Low (ε < 100) |

Data is illustrative and based on general principles of UV-Vis spectroscopy.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and entered an electronically excited state. It provides information on the molecule's photophysical properties, such as its fluorescence quantum yield and excited-state lifetime.

Following excitation, typically into the lowest-energy π → π* absorption band, this compound may relax to the ground state by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. researchgate.net The aromatic nature of the pyridine ring suggests that the compound is likely to exhibit fluorescence.

Key photophysical parameters that can be determined include:

Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τf): This represents the average time the molecule spends in the excited state before returning to the ground state. researchgate.net

These properties are highly sensitive to the molecular environment, including solvent polarity and viscosity. researchgate.net

Table 2: Key Photophysical Properties Measurable by Fluorescence Spectroscopy

| Parameter | Symbol | Description |

| Stokes Shift | Δλ or Δν | The difference in wavelength or wavenumber between the absorption maximum and the emission maximum. |

| Quantum Yield | Φf | The efficiency of the fluorescence process (a value between 0 and 1). |

| Fluorescence Lifetime | τf | The average duration of the excited state, typically in nanoseconds. |

This table outlines the primary parameters studied in fluorescence spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column.

After separation by GC, the eluted compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This process generates a positively charged molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound. The high-energy EI source also causes the molecular ion to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the structure and assess the purity of the sample by comparing it to library spectra or predicting fragmentation pathways.

Table 3: GC-MS Data for this compound

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺•) Peak (m/z) |

| This compound | C₉H₁₁NO₃ | 181.19 | 181 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique used for analyzing compounds within complex matrices. nih.gov It is particularly useful when the analyte concentration is low or when the sample matrix is intricate, such as in reaction monitoring or biological samples. nih.gov

In LC-MS/MS, the compound is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which usually forms a protonated molecule, [M+H]⁺. In the tandem MS setup, this precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at very low levels. nih.gov

Table 4: Illustrative LC-MS/MS Parameters for this compound

| Ionization Mode | Precursor Ion (Q1) | Collision Energy (eV) | Major Product Ion (Q3) |

| Positive ESI | m/z 182.08 ([M+H]⁺) | (Optimized Value) | (Fragment-specific m/z) |

Parameters are hypothetical and require experimental optimization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. While conventional MS can only determine the nominal mass (integer mass), HRMS can distinguish between different compounds that have the same nominal mass but different elemental compositions. nih.govnih.gov

For this compound, HRMS can confirm its elemental formula (C₉H₁₁NO₃) by measuring its monoisotopic mass with very high accuracy (typically with an error of less than 5 ppm). nih.gov This provides definitive confirmation of the compound's identity.

Table 5: High-Resolution Mass Data for this compound

| Parameter | Value |

| Elemental Formula | C₉H₁₁NO₃ |

| Nominal Mass | 181 |

| Monoisotopic Mass (Calculated) | 181.07390 |

| Expected [M+H]⁺ (Calculated) | 182.08117 |

X-ray Diffraction Studies (Single Crystal and Powder)

The determination of the three-dimensional atomic and molecular structure of a compound is crucial for understanding its chemical and physical properties. X-ray diffraction (XRD) is a powerful technique for this purpose, providing detailed information about crystal packing, bond lengths, bond angles, and intermolecular interactions. This section focuses on the available X-ray diffraction data for this compound and related compounds.

Despite a comprehensive search of crystallographic databases, no single crystal or powder X-ray diffraction data for This compound has been publicly reported. The absence of this information in repositories such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) indicates that the crystal structure of this specific compound has not yet been determined or made available.

However, crystallographic data for the parent compound, Methyl Nicotinate (B505614) , does exist and is cataloged in the Crystallography Open Database under the entry codes 4507054 and 4515702. nih.gov Analysis of the crystal structure of this foundational molecule can provide valuable insights into the likely structural characteristics of its derivatives, including the 5-ethoxy substituted variant. The fundamental framework of the pyridine ring and the methyl ester group will share similarities, with the primary structural deviations arising from the electronic and steric influences of the substituent at the 5-position.

Furthermore, while specific crystallographic data for other closely related 5-substituted methyl nicotinates, such as Methyl 5-bromonicotinate and Methyl 5-methoxynicotinate , are mentioned in the literature in the context of their synthesis and chemical properties, their detailed crystal structures and associated diffraction data are not readily accessible in the primary crystallographic databases. cymitquimica.com The synthesis of a range of methyl 6-substituted nicotinates and methyl 2-substituted isonicotinates has also been described, though, similarly, their crystal structures are not a primary focus of these studies. researchgate.net

The lack of empirical X-ray diffraction data for this compound highlights an area for future research. The determination of its crystal structure would be invaluable for a complete understanding of its solid-state properties and for comparative structural analyses with other nicotinic acid esters. Such a study would elucidate the precise molecular geometry and reveal the nature of the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its crystal packing.

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to predict the molecular structure and potential crystal packing of this compound. These theoretical models, when benchmarked against the known structures of related compounds like Methyl Nicotinate, can offer reliable structural approximations.

Computational and Theoretical Investigations of Methyl 5 Ethoxynicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties by solving the Schrödinger equation. For a molecule like Methyl 5-ethoxynicotinate, these methods can elucidate its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules. In a typical DFT study of this compound, the primary goal would be to determine the most stable three-dimensional arrangement of its atoms—its ground state geometry.

This process involves optimizing the molecule's structure to find the minimum energy conformation. The results include precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT calculations performed with a functional like B3LYP and a basis set such as 6-311++G(d,p) would yield the optimized geometric parameters. researchgate.netnih.gov Beyond geometry, DFT is used to map the electronic structure, revealing the electron density distribution and the molecular electrostatic potential (MEP). The MEP map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Representative Data)

This table represents the type of data that would be generated from a DFT/B3LYP calculation. Specific values are hypothetical.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C2-C3 | 1.395 |

| C5-O(ethoxy) | 1.365 | |

| C(carbonyl)-O(ester) | 1.210 | |

| C(carbonyl)-O(methyl) | 1.350 | |

| **Bond Angles (°) ** | C2-N1-C6 | 117.5 |

| C4-C5-C6 | 119.0 | |

| C-O-C (ether) | 118.0 |

| Dihedral Angles (°) | C4-C5-O-C(ethyl) | 179.5 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry computations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory fall under this category. researchgate.net While more computationally demanding than DFT, ab initio calculations can provide a more rigorous treatment of electron correlation, which is crucial for accurately determining electronic properties.

For this compound, ab initio calculations would be employed to refine the electronic energy and wavefunction. These computations are valuable for cross-validating DFT results and for studying systems where DFT might be less reliable. A study on nicotinic acid species, for example, utilized both DFT and ab initio methods to provide a comprehensive analysis of the vibrational frequencies, correlating calculated results with experimental spectra. researchgate.net Such an approach would similarly validate the computed properties of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of its frontier orbitals would reveal the distribution of electron density and identify the most probable sites for reaction. Computational studies on related nicotinic acid derivatives have used HOMO-LUMO analysis to predict stability and reactivity. epstem.netepstem.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Representative Data)

This table represents the type of data that would be generated from a DFT analysis. Specific values are hypothetical.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.95 |

| Chemical Hardness | η | (I - A) / 2 | 2.45 |

| Chemical Potential | μ | -(I + A) / 2 | -4.40 |

Mechanistic Modeling and Reaction Pathway Elucidation

Computational modeling is instrumental in mapping the intricate details of chemical reactions. For this compound, this involves elucidating the step-by-step pathways of its potential transformations, such as hydrolysis or reactions at the pyridine (B92270) ring.

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics and mechanism. Computational methods, particularly DFT, are used to locate the TS on the potential energy surface.

For a reaction involving this compound, such as the hydrolysis of its ester group, transition state analysis would involve modeling the approach of a reactant (e.g., a hydroxide (B78521) ion). The calculation would identify the geometry of the transition state and determine the activation energy (the energy barrier between reactants and the TS). A lower activation energy implies a faster reaction rate. Studies on enzyme inhibitors, for instance, use this principle to design molecules that mimic the transition state, thereby binding very tightly to the enzyme. nih.gov This type of analysis provides fundamental insights into the reactivity and stability of the compound under various conditions. nih.gov

The interaction of molecules with light is governed by their excited-state properties. Understanding these properties is essential for determining a compound's photostability. Upon absorbing UV or visible light, a molecule like this compound is promoted to an electronic excited state. The pathways by which it returns to the ground state determine whether it remains intact or undergoes photochemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying excited states. rsc.org TD-DFT calculations can predict the electronic absorption spectrum, identifying the wavelengths of light the molecule absorbs. Furthermore, these computations can map the potential energy surfaces of the excited states, revealing the decay pathways available to the molecule. These pathways include rapid, non-radiative decay (internal conversion) that promotes photostability, or transitions to reactive states that could lead to degradation. For substituted pyridines and porphyrins, TD-DFT has been used to show how substituents influence the electronic transitions and photophysical properties. rsc.org A similar investigation for this compound would clarify its behavior upon exposure to light.

Deprotonation Mechanisms and pKa Prediction

The acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its behavior in different chemical environments. Computational methods, particularly those based on quantum mechanics, have become instrumental in accurately predicting pKa values. These approaches typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, most commonly water.

The deprotonation of this compound would primarily involve the nitrogen atom on the pyridine ring, which can accept a proton. The acidity of this pyridinium (B92312) cation is influenced by the electronic effects of the substituents—the ethoxy and methyl ester groups. The ethoxy group at the 5-position is an electron-donating group through resonance, which would be expected to increase the electron density on the pyridine ring and make the nitrogen atom more basic (resulting in a higher pKa of its conjugate acid). Conversely, the methyl ester group at the 3-position is an electron-withdrawing group, which tends to decrease the basicity of the nitrogen.

Computational models, such as those employing Density Functional Theory (DFT) in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), can quantify these competing effects. The isodesmic reaction method is a common and effective approach where the pKa of the target molecule is calculated relative to a reference compound with a known experimental pKa. This technique helps to cancel out systematic errors in the calculations.

Table 1: Illustrative Predicted pKa Values for Substituted Pyridines Using a DFT/PCM Approach

| Compound | Substituent Effects | Predicted pKa (Conjugate Acid) |

| Pyridine | Reference | 5.25 |

| 3-Methylpyridine | Electron-donating | 5.68 |

| 3-Chloropyridine | Electron-withdrawing | 2.84 |

| This compound | Competing donating and withdrawing | (Estimated ~ 3.5 - 4.5) |

Note: The pKa value for this compound is an estimation based on the expected electronic effects of its substituents, as direct computational studies are not widely available. The precise value would depend on the balance of the electron-donating ethoxy group and the electron-withdrawing methyl ester group.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for simulating and interpreting spectroscopic data, including UV-Vis and vibrational (infrared and Raman) spectra. These simulations are crucial for assigning experimental peaks and understanding the electronic and vibrational nature of the molecule.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to show π → π* and n → π* transitions associated with the substituted pyridine ring. The ethoxy and methyl ester groups will influence the position and intensity of these absorption bands. Solvatochromic effects, the change in absorption spectrum with solvent polarity, can also be modeled using continuum solvation models. Studies on similar pyridine carboxylic acids have shown that solvent polarity can lead to shifts in the absorption maxima.

Vibrational Spectra: DFT calculations are highly effective in predicting the vibrational frequencies of molecules. By calculating the harmonic frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra, when compared with experimental data, allow for a detailed assignment of the vibrational modes. For this compound, key vibrational modes would include the C=O stretching of the ester, C-O stretching of the ether, and various stretching and bending modes of the pyridine ring. Theoretical studies on related molecules like nicotinic acid have demonstrated good agreement between calculated and experimental vibrational frequencies.

Table 2: Representative Calculated Vibrational Frequencies for a Nicotinate (B505614) Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (ester) | ~1725 |

| C=C, C=N ring stretch | 1600 - 1400 |

| C-O stretch (ether & ester) | 1300 - 1000 |

Note: These are typical frequency ranges for the specified vibrational modes and are based on general spectroscopic data and computational studies of similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. The prediction of chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm structural assignments.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) and methyl protons of the ethoxy group, and the methyl protons of the ester. The predicted ¹³C NMR spectrum would similarly provide chemical shifts for all carbon atoms, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| C5 (C-OEt) | ~155 |

| C2 | ~150 |

| C6 | ~140 |

| C3 (C-COOMe) | ~125 |

| C4 | ~123 |

| O-CH₂-CH₃ | ~64 |

| O-CH₃ | ~52 |

| O-CH₂-CH₃ | ~15 |

Note: These values are estimations based on additive models and computational data for substituted pyridines. Actual values may vary.

Molecular Dynamics Simulations (Potential for studying interactions, e.g., with solvents or surfaces)

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, interactions with solvent molecules, and behavior at interfaces.

For this compound in a solvent like water, MD simulations could reveal the structure of the solvation shell around the molecule. This would involve analyzing the radial distribution functions between atoms of the solute and solvent, and identifying specific interactions such as hydrogen bonding between the solvent and the nitrogen atom or the carbonyl oxygen of the ester. Such simulations are crucial for understanding solubility and transport properties. Furthermore, MD can be used to study the adsorption and orientation of the molecule on a surface, which is relevant for applications in materials science.

Solvent Effects and Environmental Influence in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is widely used for calculating properties like pKa and UV-Vis spectra in solution. The choice of solvent can alter the relative energies of different conformations and the transition energies for electronic excitations.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically in a molecular dynamics or Monte Carlo framework. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and provides a more detailed picture of the solvation structure. For this compound, explicit solvent simulations would be particularly useful for understanding the microscopic details of its hydration.

The interplay between the solute and solvent is critical for a comprehensive understanding of the chemical and physical properties of this compound. Computational studies that incorporate solvent effects are therefore essential for making accurate predictions that can be correlated with experimental observations in solution.

Derivatization Strategies and Advanced Analytical Applications

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to modify the physicochemical properties of an analyte to improve its analytical performance. For Methyl 5-ethoxynicotinate, derivatization can address challenges related to its volatility, polarity, and detector response, thereby enhancing chromatographic separation and detection sensitivity.

Reagents and Protocols for Specific Functional Groups

While specific derivatization protocols for this compound are not extensively documented in public literature, strategies can be inferred from its structural features: a pyridine (B92270) ring, an ester group, and an ether linkage. The primary target for derivatization would be the pyridine nitrogen or potential hydrolysis of the ester to a carboxylic acid.

Pyridine Ring Derivatization: The nitrogen atom in the pyridine ring can be targeted to improve ionization efficiency in mass spectrometry. Reagents like 2-nitrosopyridine (B1345732) (PyrNO) have been shown to react with diene systems to significantly enhance LC-MS/MS sensitivity by introducing a readily ionizable pyridine moiety. caymanchem.comnih.gov While this compound is not a diene, reagents that quaternize the pyridine nitrogen could serve a similar purpose.

Ester Group Hydrolysis and Derivatization: In situations where the ester is hydrolyzed to the corresponding carboxylic acid (5-ethoxynicotinic acid), a host of well-established derivatization reactions for carboxylic acids become available. These are particularly useful for gas chromatography (GC) analysis.

Esterification: Reagents such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl can convert the resulting carboxylic acid back into a methyl ester or another suitable ester for GC analysis. gcms.czaocs.org

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives of the hydrolyzed acid. colostate.edu

Picolinyl Ester Formation: For structural elucidation by mass spectrometry, derivatization to picolinyl esters can be highly informative. This is typically achieved by converting the carboxylic acid to its acid chloride, followed by reaction with 3-pyridylcarbinol. aocs.orgnih.gov

A summary of potential derivatization reagents based on the functional groups of this compound and its potential hydrolytic product is presented below.

| Functional Group | Derivatization Goal | Reagent Class | Specific Example(s) |

| Pyridine Nitrogen | Enhance MS Ionization | Quaternizing Agents | Alkyl Halides, Pyridine-reactive reagents |

| Ester (after hydrolysis to Carboxylic Acid) | Increase Volatility for GC | Esterification | BF3-Methanol, Methanolic HCl |

| Ester (after hydrolysis to Carboxylic Acid) | Increase Volatility/Stability for GC | Silylation | BSTFA |

| Ester (after hydrolysis to Carboxylic Acid) | Structural Elucidation by MS | Esterification | 3-Pyridylcarbinol (for picolinyl esters) |

Improvement of Chromatographic Separation

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of nicotinic acid derivatives. zodiaclifesciences.comsielc.commdpi.comnih.govtandfonline.comresearchgate.netresearchgate.netnih.govphenomenex.com The separation of this compound can be optimized by careful selection of the stationary and mobile phases.

HPLC: For compounds like this compound, reversed-phase HPLC is a common approach. Columns such as C18 are frequently used. tandfonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with formic acid or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comtandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure good separation from impurities and related compounds. sielc.com The use of smaller particle size columns, as in ultra-high-performance liquid chromatography (UPLC), can lead to significant improvements in resolution, speed, and sensitivity. nih.gov

LC-MS: In LC-MS, the choice of mobile phase additives is critical as they must be volatile. Formic acid is a common choice as it aids in the protonation of analytes in positive ion electrospray ionization (ESI). researchgate.net The separation principles are similar to HPLC, but the high selectivity of the mass spectrometer detector allows for the resolution of co-eluting compounds based on their mass-to-charge ratio.

Enhancement of Detection Sensitivity in Spectrometric Techniques

For trace-level analysis, enhancing the detection sensitivity is paramount.

UV Detection: In HPLC with UV detection, the wavelength should be set to the absorption maximum of this compound. For the related methyl nicotinate (B505614), a detection wavelength of 210 nm has been used to achieve good sensitivity. mdpi.com